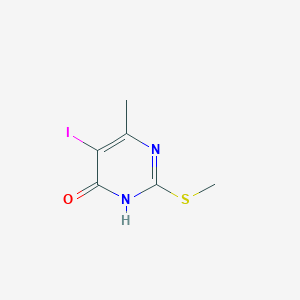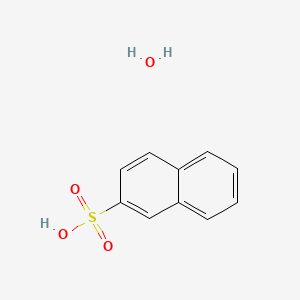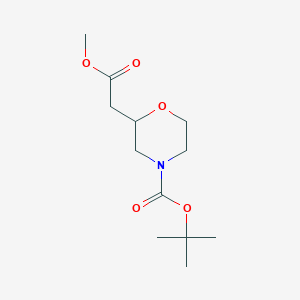![molecular formula C17H24O B3029788 1-[4-(4-Propylcyclohexyl)phenyl]ethanone CAS No. 78531-61-0](/img/structure/B3029788.png)
1-[4-(4-Propylcyclohexyl)phenyl]ethanone
Descripción general
Descripción
1-[4-(4-Propylcyclohexyl)phenyl]ethanone, also known as PCP or angel dust, is a dissociative drug that was first synthesized in the 1950s. It has gained popularity among recreational drug users due to its hallucinogenic effects. However, PCP has also been studied for its potential medical applications, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Heterocyclic compounds like 1-[4-(4-Propylcyclohexyl)phenyl]ethanone have shown potential in antimicrobial applications. For instance, a study by Wanjari (2020) explored the synthesis and antimicrobial activity of related heterocyclic compounds, highlighting their potential in pharmaceutical and medicinal research (Wanjari, 2020).
Photoremovable Protecting Group for Carboxylic Acids
- The compound has been used as a photoremovable protecting group for carboxylic acids, as described by Atemnkeng et al. (2003). This application is crucial in synthetic chemistry, particularly in the protection and controlled release of carboxylic acids (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
Synthesis of Heterocyclic Compounds
- Dave et al. (2013) highlighted the role of similar compounds in the synthesis of heterocyclic compounds, which are significant in developing new pharmaceuticals. These compounds have been tested for their antimicrobial properties against various bacterial species (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Ultrasonic Studies
- Tangeda and Nallani (2005) conducted ultrasonic studies of binary mixtures involving compounds similar to 1-[4-(4-Propylcyclohexyl)phenyl]ethanone. Such studies are significant in understanding the interactions and properties of pharmaceutical mixtures (Tangeda & Nallani, 2005).
Antiviral Activity
- The compound's derivatives have been studied for their antiviral activity. Attaby et al. (2006) synthesized heterocyclic compounds derived from similar ketones and evaluated their anti-HSV1 and anti-HAV-MBB activity, indicating their potential in antiviral therapy (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Optical and Thermal Properties
- The optical and thermal properties of heterocyclic compounds derived from 1-[4-(4-Propylcyclohexyl)phenyl]ethanone have been studied by Shruthi et al. (2019). These properties are essential in material science and pharmaceutical formulation (Shruthi, Ravindrachary, Byrappa, Guruswamy, Goveas, Kumara, & Lokanath, 2019).
Anti-inflammatory Activity
- Compounds structurally similar to 1-[4-(4-Propylcyclohexyl)phenyl]ethanone have been evaluated for anti-inflammatory activity. Singh et al. (2020) reported on the structural chemistry and anti-inflammatory activity of phenyl dimers, a category to which this compound belongs (Singh, Dowarah, Tewari, & Geiger, 2020).
Electrocatalytic Characteristics
- A study by Raoof et al. (2003) on a modified carbon-paste electrode using a derivative of 1-[4-(4-Propylcyclohexyl)phenyl]ethanone for the oxidation of ascorbic acid demonstrates its potential in electrocatalytic applications (Raoof, Ojani, Hosseinzadeh, & Ghasemi, 2003).
Solid-Liquid Phase Equilibrium Studies
- The compound and its derivatives have been studied for their phase equilibrium properties. Li et al. (2019) researched solid-liquid phase equilibrium, providing insights valuable in the pharmaceutical manufacturing process (Li, Jin, Wang, Zhan, Zhu, Zheng, Zhao, & Han, 2019).
Lignin Degradation
- Kawai, Umezawa, and Higuchi (1988) investigated the degradation mechanisms of lignin model compounds related to 1-[4-(4-Propylcyclohexyl)phenyl]ethanone. This research contributes to understanding lignin degradation, which is important in biofuel production and environmental science (Kawai, Umezawa, & Higuchi, 1988).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(4-propylcyclohexyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-3-4-14-5-7-16(8-6-14)17-11-9-15(10-12-17)13(2)18/h9-12,14,16H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGGZNZTKLZDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275618 | |
| Record name | 1-[4-(4-Propylcyclohexyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Propylcyclohexyl)phenyl]ethanone | |
CAS RN |
177533-42-5, 78531-61-0 | |
| Record name | 1-[4-(4-Propylcyclohexyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177533-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(trans-4-Propylcyclohexyl)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078531610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(4-Propylcyclohexyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trans-4-propylcyclohexyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-(trans-4-Propylcyclohexyl)-acetophenon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)
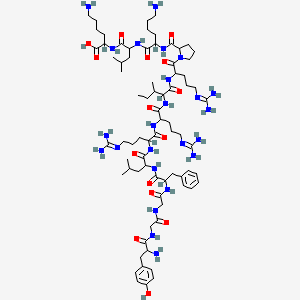

![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)
![[6]-Dehydrogingerdione](/img/structure/B3029713.png)

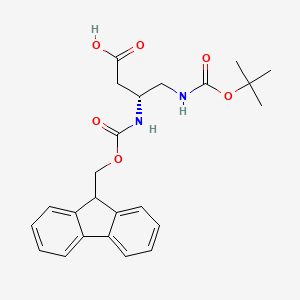
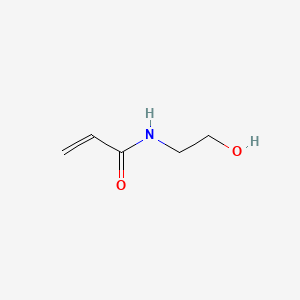
![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)
